N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)12-6-7-14-11(16)5-4-10(13-14)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,12,15) |
InChI Key |
YXICQPVJZPGHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazinone Core
The pyridazinone ring system is synthesized via cyclization reactions between hydrazine derivatives and diketones. A common approach involves condensing 1,4-diketones with hydrazine hydrate under acidic conditions to form the 1,6-dihydropyridazin-6-one scaffold. For example, reacting cyclopropane-substituted diketones with hydrazine in ethanol under reflux yields 3-cyclopropyl-1,6-dihydropyridazin-6-one intermediates.
Table 1: Representative Conditions for Pyridazinone Cyclization
| Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1,4-Diketone + Hydrazine | Ethanol | HCl | 80–90 (reflux) | 65–78 | |
| Cyclopropyl diketone + NH₂NH₂ | Toluene | H₂SO₄ | 110 | 72 |
Key variables influencing yield include solvent polarity, acid strength, and reaction time. Prolonged heating (>12 hours) often degrades products, necessitating careful monitoring.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent is introduced either during core formation or via post-cyclization modifications. Pre-cyclization strategies involve using cyclopropane-containing diketones, as noted above. Post-cyclization methods employ cross-coupling reactions, such as Suzuki-Miyaura couplings, to attach cyclopropane-bearing boronic acids to halogenated pyridazinones.
Example Protocol from Patent Literature:
- Substrate: 3-Bromo-1,6-dihydropyridazin-6-one
- Reagent: Cyclopropylboronic acid
- Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O (3:1), 90°C, 24 hours
- Yield: 68% (isolated after column chromatography)
This method avoids harsh cyclopropanation conditions (e.g., Simmons-Smith reactions), preserving the pyridazinone’s integrity.
Functionalization with the Ethylacetamide Side Chain
The ethylacetamide side chain is introduced via nucleophilic substitution or reductive amination. A two-step sequence is typical:
- Alkylation: Reacting 3-cyclopropyl-1,6-dihydropyridazin-6-one with 2-chloroethylamine in the presence of K₂CO₃ in DMF at 60°C forms the ethylamine intermediate.
- Acetylation: Treating the amine with acetic anhydride in dichloromethane at room temperature yields the final acetamide.
Table 2: Side-Chain Attachment Optimization
| Step | Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | 2-Chloroethylamine | DMF | K₂CO₃ | 60 | 58 |
| Acetylation | Acetic anhydride | CH₂Cl₂ | Et₃N | 25 | 92 |
Alternative routes include Mitsunobu reactions to attach pre-formed acetamide-containing alcohols, though these require expensive reagents like DIAD.
Process Optimization and Scalability
Industrial-scale synthesis prioritizes atom economy and minimal purification. Continuous flow chemistry has been applied to the cyclization step, reducing reaction times from hours to minutes and improving yields to >80%. Solvent recycling (e.g., ethanol distillation) and catalyst recovery (e.g., Pd from Suzuki couplings) further enhance sustainability.
Key Advances:
- Microwave-Assisted Synthesis: Reduces cyclization time to 30 minutes with comparable yields.
- Enzymatic Acetylation: Lipase-catalyzed acetylation in aqueous media avoids toxic anhydrides.
Analytical Characterization
Final product validation employs spectroscopic and chromatographic methods:
Biological Activity
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a chemical compound belonging to the pyridazinone family, characterized by its unique structural features, including a cyclopropyl group and an acetamide functional group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps that may include the formation of the pyridazinone core followed by the introduction of the cyclopropyl and acetamide groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological testing.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. Binding affinity studies suggest it may interact with enzymes involved in cancer metabolism and inflammation.
- Receptor Binding : Preliminary receptor binding assays indicate that this compound may target certain receptors associated with neuroprotection and anticonvulsant effects. These interactions are essential for understanding its pharmacodynamics.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, it has shown promising results against colon carcinoma cells (HCT-15), suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-15 | 15.4 | Significant growth inhibition |
| A549 (Lung) | 20.7 | Moderate cytotoxicity |
| MCF7 (Breast) | 18.5 | Growth inhibition observed |
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties:
- Animal Model Studies : In animal models, this compound exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting its potential utility in treating epilepsy .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of colon cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to controls.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced neuronal death and improved behavioral outcomes in treated animals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazine-based acetamides, several of which are documented in chemical databases and patents. Below is a detailed comparison with key analogs:
Substituent Variations on the Acetamide Side Chain
Compound BK79348
- Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide
- CAS : 2034425-19-7
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 315.39 g/mol
- Key Difference : The acetamide nitrogen is substituted with a 4-(methylsulfanyl)phenyl group instead of an ethyl chain.
- The methylsulfanyl moiety may also confer metabolic stability or modulate electron density for target binding .
Compound BK79357
- Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide
- CAS : 2034367-55-8
- Molecular Formula : C16H15F2N3O2
- Molecular Weight : 319.31 g/mol
- Key Difference : A 2,6-difluorobenzyl group replaces the ethyl chain.
- Implications : Fluorine atoms increase electronegativity and may enhance binding affinity via halogen bonding. The aromatic ring adds steric bulk, which could influence receptor selectivity .
Compound BK82653
- Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide
- CAS : 2034388-32-2
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- Key Difference : A pyridinylmethyl group with an isopropoxy substituent is attached to the acetamide.
Modifications to the Pyridazine Core
Compound from EP 4 139 296 B1
- Name : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Key Difference : The pyridazine core is substituted with a chlorine atom and fused to a pyrrolidine ring.
- Implications: Chlorination likely enhances electrophilicity and binding to hydrophobic pockets.
Compound from CAS 1058499-23-2
- Name: 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
- Molecular Formula : C21H19F2N3O3
- Molecular Weight : 399.4 g/mol
- Key Difference: Dual 4-fluorophenyl groups on both the phenoxy and pyridazine moieties.
- Implications : Fluorine atoms enhance metabolic stability and lipophilicity. The extended propyl chain may increase flexibility, affecting target engagement .
Structural and Functional Insights
| Parameter | Target Compound | BK79348 | BK79357 | BK82653 |
|---|---|---|---|---|
| Molecular Weight | 221.26 | 315.39 | 319.31 | 342.39 |
| Substituent | Ethyl | 4-(Methylsulfanyl)phenyl | 2,6-Difluorobenzyl | Pyridinylmethyl |
| Key Functional Groups | Cyclopropyl, acetamide | Sulfur, aromatic | Fluorine, aromatic | Heteroaromatic, ether |
| Predicted Solubility | Moderate | Low | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
